1-(3-ACETYL-5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE
Overview
Description
1-(3-ACETYL-5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of an acetyl group, a methyl group, and a phenyl group attached to the pyrazole ring, making it a valuable scaffold in various chemical reactions and applications .
Preparation Methods
The synthesis of 1-(3-ACETYL-5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE typically involves the reaction of phenyl hydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-(3-ACETYL-5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the acetyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-ACETYL-5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-ACETYL-5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 1-(3-ACETYL-5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE include other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties.
3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Used in the synthesis of pharmaceuticals.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate in the synthesis of antidiabetic agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-acetyl-5-methyl-1-phenylpyrazol-4-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-13(10(2)17)14(11(3)18)15-16(9)12-7-5-4-6-8-12/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUKYMHSECMHRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C(=O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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